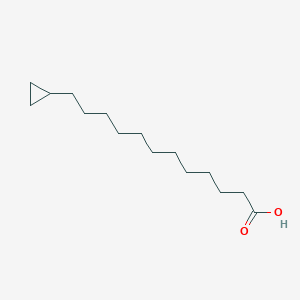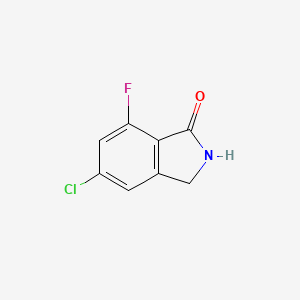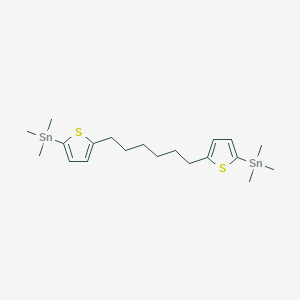
1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane is an organotin compound with the molecular formula C20H34S2Sn2 and a molecular weight of 576.03 g/mol . It is characterized by the presence of two trimethylstannyl groups attached to thiophene rings, which are further connected by a hexane linker. This compound is primarily used in organic electronics and materials science due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane typically involves the stannylation of thiophene derivatives. One common method is the reaction of 5-bromo-2-thiophenyltrimethylstannane with 1,6-dibromohexane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as halides or organometallic reagents, used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various functionalized thiophenes.
Scientific Research Applications
1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane has several scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of semiconducting polymers for organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Chemical Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane in organic electronics involves its ability to form conjugated systems with other organic molecules. The trimethylstannyl groups facilitate the formation of carbon-carbon bonds through coupling reactions, leading to the creation of extended π-conjugated systems. These systems exhibit unique electronic properties, such as high charge carrier mobility and tunable band gaps .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: Another organotin compound used in organic electronics.
1,1’-[4,8-Bis[5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b4,5-b’]dithiophene: A similar compound with different substituents on the thiophene rings.
trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene: A related compound with an ethene linker instead of a hexane linker.
Uniqueness
1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane is unique due to its hexane linker, which provides flexibility and allows for the formation of longer conjugated systems. This flexibility can enhance the processability and mechanical properties of the resulting materials, making it a valuable compound in the field of organic electronics .
Properties
Molecular Formula |
C20H34S2Sn2 |
|---|---|
Molecular Weight |
576.0 g/mol |
IUPAC Name |
trimethyl-[5-[6-(5-trimethylstannylthiophen-2-yl)hexyl]thiophen-2-yl]stannane |
InChI |
InChI=1S/C14H16S2.6CH3.2Sn/c1(3-7-13-9-5-11-15-13)2-4-8-14-10-6-12-16-14;;;;;;;;/h5-6,9-10H,1-4,7-8H2;6*1H3;; |
InChI Key |
PGVIBGDMTHAVLY-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)CCCCCCC2=CC=C(S2)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


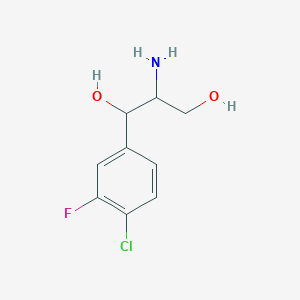
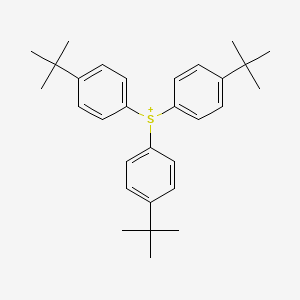




![[6-[6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate](/img/structure/B12091360.png)


![Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)-](/img/structure/B12091379.png)
